molecular formula C12H24O B2403011 3-Cyclohexyl-2,3-dimethylbutan-1-ol CAS No. 2248315-71-9

3-Cyclohexyl-2,3-dimethylbutan-1-ol

Cat. No.: B2403011
CAS No.: 2248315-71-9
M. Wt: 184.323
InChI Key: GFIGGULIBUDIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-2,3-dimethylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexyl group attached to a butanol backbone, with two methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclohexylmagnesium bromide reacts with 2,3-dimethylbutanone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl-2,3-dimethylbutanone or cyclohexyl-2,3-dimethylbutanoic acid.

    Reduction: Cyclohexyl-2,3-dimethylbutane.

    Substitution: Cyclohexyl-2,3-dimethylbutyl chloride or cyclohexyl-2,3-dimethylbutyl amine.

Scientific Research Applications

3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl and methyl groups can affect the compound’s hydrophobic interactions, impacting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler alcohol with a cyclohexyl group.

    2,3-Dimethylbutan-1-ol: Lacks the cyclohexyl group but has a similar butanol backbone.

    3-Cyclohexyl-2-methylpropan-1-ol: Similar structure but with one less methyl group.

Uniqueness

3-Cyclohexyl-2,3-dimethylbutan-1-ol is unique due to the combination of its cyclohexyl group and the two methyl groups on the butanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-cyclohexyl-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGGULIBUDIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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